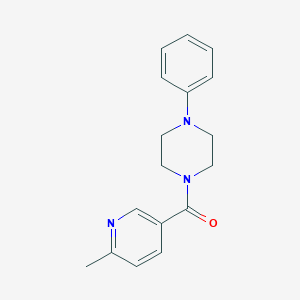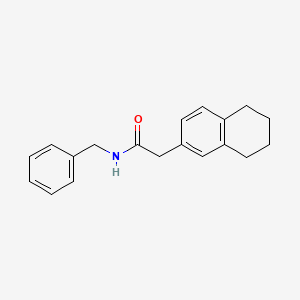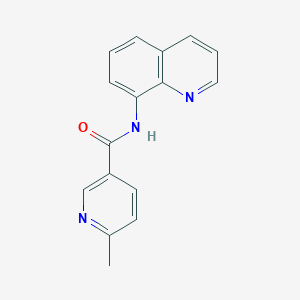
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide, also known as MQPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. MQPA is a quinoline derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide acts as a protease inhibitor by binding to the active site of the protease enzyme and preventing its activity. 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been shown to inhibit the activity of various proteases, including thrombin and factor Xa, by forming a stable complex with the enzyme. The inhibition of protease activity by 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been shown to have potential applications in the treatment of various diseases, including cancer and thrombotic disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide have been studied extensively. In vitro studies have shown that 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide exhibits antitumor activity by inhibiting the activity of proteases involved in tumor growth and metastasis. 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has also been shown to inhibit blood coagulation by inhibiting the activity of thrombin and factor Xa. The inhibitory activity of 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide against proteases has also been shown to have potential applications in the treatment of other diseases, including Alzheimer's disease and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide also has some limitations, including its potential toxicity and limited availability. Further studies are needed to determine the optimal conditions for the use of 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide in lab experiments.
Zukünftige Richtungen
For research on 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide include the synthesis of derivatives with improved activity against specific proteases, the investigation of its potential applications in the treatment of other diseases, and the optimization of its conditions for use in lab experiments.
In conclusion, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide is a quinoline derivative that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide is needed to fully understand its potential applications and optimize its conditions for use in lab experiments.
Synthesemethoden
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide can be synthesized through various methods, including the reaction of 6-methylquinoline-8-carboxylic acid with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide. Other methods of synthesis include the reaction of 6-methylquinoline-8-carboxylic acid with 3-pyridyl isocyanate and the reaction of 6-methylquinoline-8-carboxylic acid with 3-pyridylcarbonyl chloride.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been shown to exhibit antitumor activity, and its derivatives have been synthesized for the treatment of cancer. In biochemistry, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been used as a protease inhibitor, and its inhibitory activity against various proteases has been studied. In pharmacology, 6-methyl-N-quinolin-8-ylpyridine-3-carboxamide has been shown to inhibit the activity of thrombin and factor Xa, which are involved in blood coagulation.
Eigenschaften
IUPAC Name |
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-7-8-13(10-18-11)16(20)19-14-6-2-4-12-5-3-9-17-15(12)14/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLWJTUOXKRHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-quinolin-8-ylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

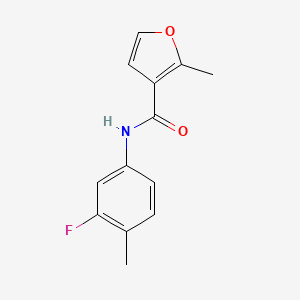
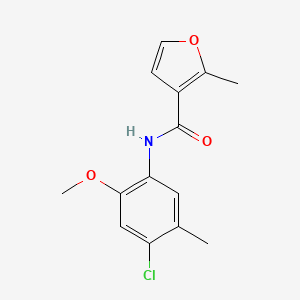
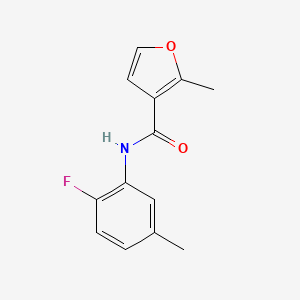
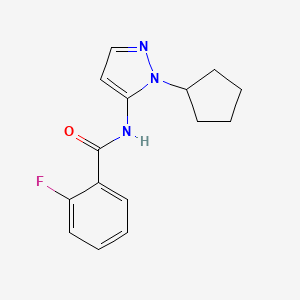
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
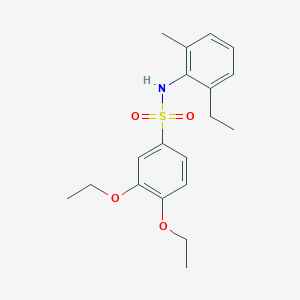
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)
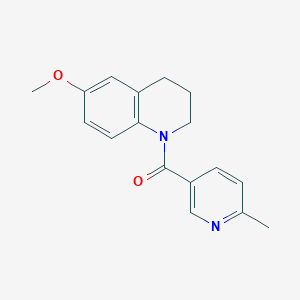
![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
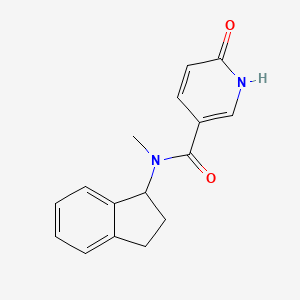
![4-[[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7458080.png)
